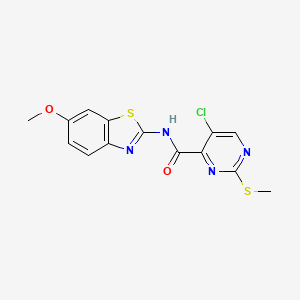
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H11ClN4O2S2 and its molecular weight is 366.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H11ClN4O2S with a molecular weight of approximately 300.76 g/mol. It features a pyrimidine ring with various substituents, including a chloro group and a methoxybenzothiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClN4O2S |
| Molecular Weight | 300.76 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways, particularly in cancer cells.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways that regulate cell growth and apoptosis.
Research indicates that the compound shows significant inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency compared to standard chemotherapeutics like paclitaxel .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications to the benzothiazole and pyrimidine moieties significantly impact biological activity. Substituents at specific positions on the rings can enhance or diminish the compound's effectiveness against cancer cells.
Case Studies
- In Vivo Efficacy : A recent study investigated the in vivo efficacy of this compound in mouse models of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential for therapeutic applications .
- Combination Therapy : Research also explored the effects of combining this compound with other chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes .
Propiedades
IUPAC Name |
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S2/c1-21-7-3-4-9-10(5-7)23-14(17-9)19-12(20)11-8(15)6-16-13(18-11)22-2/h3-6H,1-2H3,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTXVDCBCOBWJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













